3-(Benzyloxy)benzoic acid
Overview
Description
3-(Benzyloxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is characterized by a benzoic acid core substituted with a benzyloxy group at the third position. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
It’s known that benzylic compounds are generally reactive towards free radicals . The compound may also have an impact on the respiratory system .
Mode of Action
Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)benzoic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions convert electron-withdrawing functions into electron-donating amino and alkyl groups .
Result of Action
It’s known that benzylic compounds can undergo oxidation and reduction reactions, which may result in changes at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 3-(Benzyloxy)benzoic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylic compounds are known to typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)benzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
4-(Benzyloxy)benzoic acid: Similar structure but with the benzyloxy group at the fourth position.
2-(Benzyloxy)benzoic acid: Similar structure but with the benzyloxy group at the second position.
3-Fluorobenzoic acid: Similar benzoic acid core with a fluorine substituent instead of a benzyloxy group.
Uniqueness: 3-(Benzyloxy)benzoic acid is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
3-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXCTKEQYOZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309240 | |
Record name | 3-(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69026-14-8 | |
Record name | 69026-14-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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